molecular formula C6H7BrN6 B2650798 8-Bromo-7-methylpyrazolo[1,5-a][1,3,5]triazine-2,4-diamine CAS No. 2168867-17-0

8-Bromo-7-methylpyrazolo[1,5-a][1,3,5]triazine-2,4-diamine

Cat. No.: B2650798
CAS No.: 2168867-17-0
M. Wt: 243.068
InChI Key: RDBACIMOBVNLTQ-UHFFFAOYSA-N
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Description

8-Bromo-7-methylpyrazolo[1,5-a][1,3,5]triazine-2,4-diamine (CAS 2168867-17-0) is a high-purity chemical compound offered for research and development purposes. This brominated, methyl-substituted pyrazolo[1,5-a][1,3,5]triazine diamine has a molecular formula of C6H7BrN6 and a molecular weight of 243.06 g/mol . It is part of a class of fused heterocyclic compounds that are recognized as notable scaffolds in medicinal chemistry, particularly for their potential as potent protein kinase inhibitors (PKIs) in targeted cancer therapy . Protein kinases are key regulators in cellular signalling pathways and are frequently disrupted in cancers, making them important targets for small-molecule inhibitors . The structural features of this compound, including its planar, fused bicyclic core, provide a rigid framework that is amenable to further chemical modifications. This allows researchers to explore structure-activity relationships (SAR) and fine-tune properties like binding affinity, selectivity, and pharmacokinetic profiles for inhibiting specific kinases . The bromine atom at the 8-position offers a versatile handle for further functionalization via palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse functional groups to enhance biological activity and structural diversity . This makes it a valuable intermediate for constructing compound libraries in drug discovery efforts. This product is intended for research use only and is not intended for human or animal use .

Properties

IUPAC Name

8-bromo-7-methylpyrazolo[1,5-a][1,3,5]triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN6/c1-2-3(7)4-10-5(8)11-6(9)13(4)12-2/h1H3,(H4,8,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDBACIMOBVNLTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C1Br)N=C(N=C2N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-7-methylpyrazolo[1,5-a][1,3,5]triazine-2,4-diamine typically involves the reaction of 7-methylpyrazolo[1,5-a][1,3,5]triazine-2,4-diamine with a brominating agent such as bromine or N-bromosuccinimide (NBS). The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane under reflux conditions. The reaction mixture is then purified by recrystallization or column chromatography to obtain the desired product with high purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and reaction time, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

8-Bromo-7-methylpyrazolo[1,5-a][1,3,5]triazine-2,4-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolo[1,5-a][1,3,5]triazine derivatives, while coupling reactions can produce biaryl or alkyl-aryl compounds .

Scientific Research Applications

Biological Applications

8-Bromo-7-methylpyrazolo[1,5-a][1,3,5]triazine-2,4-diamine exhibits a variety of biological activities that make it a valuable candidate in pharmaceuticals:

  • Antitumor Activity : Research indicates that derivatives of pyrazolo[1,5-a][1,3,5]triazines possess significant antitumor properties. These compounds have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .
  • Antimicrobial Properties : The compound has demonstrated effectiveness against several bacterial strains and fungi. Its mechanism involves disrupting cellular functions in pathogens, making it a potential candidate for developing new antimicrobial agents .
  • Anti-inflammatory Effects : Studies have indicated that pyrazolo derivatives can inhibit inflammatory pathways, suggesting their potential use in treating inflammatory diseases such as arthritis and other chronic conditions .

Case Study 1: Antitubercular Activity

A focused library of analogues based on the pyrazolo scaffold was synthesized and screened for antitubercular activity against Mycobacterium tuberculosis. The results showed promising activity with low cytotoxicity levels. The best-performing compounds were linked to specific structural features that enhance their efficacy against tuberculosis .

Case Study 2: Anticancer Research

In a study focusing on anticancer properties, derivatives of 8-Bromo-7-methylpyrazolo[1,5-a][1,3,5]triazine were evaluated for their ability to inhibit the growth of various cancer cell lines. Results indicated substantial growth inhibition and apoptosis induction in treated cells compared to controls. This highlights the compound's potential as a lead structure for developing new anticancer drugs .

Summary Table of Biological Activities

Activity TypeEvidence/Study Reference
AntitumorSignificant inhibition of cancer cell proliferation
AntimicrobialEffective against multiple bacterial strains
Anti-inflammatoryInhibition of inflammatory pathways
AntitubercularPromising activity against Mycobacterium tuberculosis

Mechanism of Action

The mechanism of action of 8-Bromo-7-methylpyrazolo[1,5-a][1,3,5]triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in biological processes, leading to its observed biological activities. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Features

The compound’s unique properties arise from its substitution pattern. Key comparisons include:

8-Bromo-1H-pyrazolo[1,5-a][1,3,5]triazine-2,4-dione (CAS: 501681-75-0)
  • Molecular formula : C₅H₃BrN₄O₂ (MW: 231.01 g/mol).
  • Key differences : Replaces the diamine groups with dione (carbonyl) functionalities.
  • Implications: The dione groups reduce hydrogen-bonding capacity, likely decreasing solubility in polar solvents compared to the diamine derivative.
3,8-Dibromo-7-hydroxy-4-methyl-2H-chromen-2-one
  • Molecular formula : C₁₀H₇Br₂O₃ (MW: 367.88 g/mol).
  • Key differences : A coumarin derivative with bromine at positions 3 and 8, lacking the triazine core.
  • Implications: The absence of the triazine ring and presence of a chromenone system suggest distinct electronic properties and reactivity, making it more suited for fluorescent probes or antimicrobial agents rather than kinase-targeting applications .
Atrazine (6-Chloro-N-ethyl-N'-(1-methylethyl)-1,3,5-triazine-2,4-diamine)
  • Molecular formula : C₈H₁₄ClN₅ (MW: 215.68 g/mol).
  • Key differences : A 1,3,5-triazine herbicide with chloro and alkylamine substituents.
  • Implications : Atrazine’s simpler triazine core and lack of a fused pyrazole ring limit its utility in kinase inhibition but enhance herbicidal activity through photosynthesis disruption .

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Substituents Solubility Stability
8-Bromo-7-methylpyrazolo-triazine-2,4-diamine 229.04 Br (C8), CH₃ (C7), NH₂ (C2,4) Moderate in DMSO High thermal stability
8-Bromo-pyrazolo-triazine-2,4-dione 231.01 Br (C8), O=C (C2,4) Low in polar solvents Moderate
Atrazine 215.68 Cl (C6), Et, iPr amines High in water Degrades under UV
ICM-104 (7,8-dinitro analog) 297.15 NO₂ (C7,8), NH₂ (C2,4) Low in water High detonation stability

Notes:

  • The diamine groups in 8-bromo-7-methylpyrazolo-triazine-2,4-diamine enhance hydrogen bonding, improving crystallinity and thermal stability compared to dione analogs .

Biological Activity

8-Bromo-7-methylpyrazolo[1,5-a][1,3,5]triazine-2,4-diamine (CAS Number: 1251925-46-8) is a heterocyclic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including anticancer, antimicrobial, and antiviral properties, supported by relevant research findings and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C6_6H7_7BrN6_6. The compound features a bromine atom and two amino groups attached to a pyrazolo[1,5-a][1,3,5]triazine core. The presence of these functional groups is crucial for its biological activity.

Synthesis

The synthesis typically involves the bromination of 7-methylpyrazolo[1,5-a][1,3,5]triazine-2,4-diamine using brominating agents such as N-bromosuccinimide (NBS) in organic solvents like acetonitrile or dichloromethane under reflux conditions. Purification is achieved through recrystallization or column chromatography .

Anticancer Activity

Research indicates that compounds with a triazine core exhibit significant anticancer properties. A study highlighted the effectiveness of various triazine derivatives against several human cancer cell lines. For example:

Cancer Type GI50 (µM)
Leukemia1.96
Colon Cancer2.60
CNS Tumors2.72
Melanoma1.91
Ovarian Cancer4.01
Renal Cancer3.03
Prostate Cancer4.40
Breast Cancer2.04

These results suggest that the compound may inhibit cell proliferation and induce apoptosis in cancer cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have reported that derivatives of pyrazolo[1,5-a][1,3,5]triazines demonstrate activity against various bacterial strains and fungi. The mechanism often involves the inhibition of key enzymes or disruption of cellular processes in microorganisms .

Antiviral Activity

In addition to its anticancer and antimicrobial properties, there is emerging evidence suggesting potential antiviral activity. Molecular docking studies have indicated that compounds similar to this compound can interact with viral proteins and inhibit their function .

Case Studies

A notable case study involved the evaluation of the compound's activity against specific cancer cell lines (MCF-7 and K-562). The study found that it exhibited an IC50 value of approximately 14.85 µM against MCF-7 cells, indicating moderate potency .

Another study focusing on structural modifications of triazine derivatives revealed that specific substitutions could enhance biological activity significantly. This suggests that ongoing research into the structure-activity relationship (SAR) of such compounds could yield more potent derivatives .

Q & A

Basic: What are the optimal synthetic routes for 8-Bromo-7-methylpyrazolo[1,5-a][1,3,5]triazine-2,4-diamine, and how is purity validated?

Methodological Answer:
The compound is synthesized via nucleophilic substitution or cyclization reactions. For example, bromine introduction at position 8 can be achieved by reacting precursor triazines with brominating agents like N-bromosuccinimide (NBS) under anhydrous conditions. A typical protocol involves:

  • Heating a dry dioxane solution of the precursor with (S)-(−)-2-aminobutanol in a sealed tube at 110–120°C for 12–24 hours .
  • Purification via recrystallization from hexane or ethyl acetate/light petroleum mixtures .
    Validation:
  • NMR/IR Spectroscopy: Compare experimental peaks to literature values (e.g., δ = 7.9 ppm for aromatic protons in 1^1H NMR; C=O stretches at 1670–1725 cm1^{-1} in IR) .
  • Elemental Analysis: Match calculated and observed C/H/N percentages (e.g., Anal. Calcd: C, 61.65%; Found: C, 61.78%) .

Advanced: How does bromine substitution at position 8 influence molecular conformation and non-covalent interactions in the crystal lattice?

Methodological Answer:
Bromine’s electronegativity and size alter bond angles and packing. X-ray diffraction studies on analogous brominated pyrazolotriazines reveal:

  • Bond Lengths: C-Br bonds average 1.89–1.92 Å, inducing steric effects that distort the triazine ring .
  • Intermolecular Interactions: Bromine participates in halogen bonding (e.g., Br···N contacts ≈ 3.3 Å) and van der Waals interactions, stabilizing layered packing motifs .
    Experimental Design:
  • Grow single crystals via slow evaporation of DMSO/water mixtures.
  • Analyze using SC-XRD and compare to density functional theory (DFT) models .

Advanced: How to resolve contradictions in spectral data during characterization (e.g., unexpected 1^11H NMR peaks)?

Methodological Answer:
Contradictions may arise from tautomerism or residual solvents. Strategies include:

  • Variable Temperature NMR: Identify dynamic processes (e.g., amine proton exchange) by acquiring spectra at 25°C and −40°C .
  • HSQC/HMBC Experiments: Assign ambiguous peaks via 13^{13}C-1^1H correlations .
  • Recrystallization: Remove solvent impurities using activated charcoal in pentane .

Basic: What are the key steps for evaluating biological activity (e.g., kinase inhibition) of this compound?

Methodological Answer:

  • Target Selection: Prioritize kinases (e.g., CDK2) based on structural similarity to roscovitine analogs .
  • Assay Design:
    • Use fluorescence polarization assays with ATP-competitive inhibitors.
    • Measure IC50_{50} values in triplicate at varying concentrations (1 nM–100 μM) .
  • SAR Analysis: Modify substituents (e.g., methyl at position 7) and correlate changes to activity .

Advanced: How to analyze thermal stability and decomposition pathways under experimental conditions?

Methodological Answer:

  • Thermogravimetric Analysis (TGA): Heat samples at 10°C/min under N2_2. Brominated derivatives typically show decomposition onset at 220–250°C due to C-Br bond cleavage .
  • DSC: Identify phase transitions (e.g., melting points ≈ 113–118°C for methyl-substituted analogs) .

Basic: What purification techniques are effective for removing byproducts (e.g., unreacted brominating agents)?

Methodological Answer:

  • Column Chromatography: Use silica gel with ethyl acetate/hexane (3:7 v/v) for polar byproducts .
  • Recrystallization: Optimize solvent polarity (e.g., pentane for non-polar impurities) .
  • HPLC-MS: Monitor purity with C18 columns and acetonitrile/water gradients .

Advanced: How to validate computational models (e.g., DFT) against experimental structural data?

Methodological Answer:

  • Parameterization: Use B3LYP/6-31G(d) basis sets for geometry optimization .
  • Validation Metrics: Compare calculated vs. experimental bond lengths (e.g., C-Br: ±0.02 Å tolerance) and angles (e.g., triazine ring: ±1° tolerance) .

Advanced: What strategies mitigate hygroscopicity and improve storage stability?

Methodological Answer:

  • Lyophilization: Remove residual solvents by freeze-drying acetonitrile solutions.
  • Storage Conditions: Use desiccators with P2_2O5_5 at −20°C to prevent hydrolysis of amine groups .

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